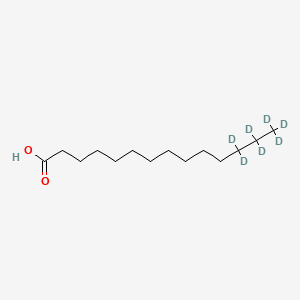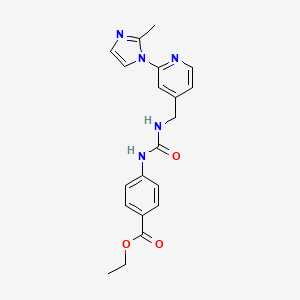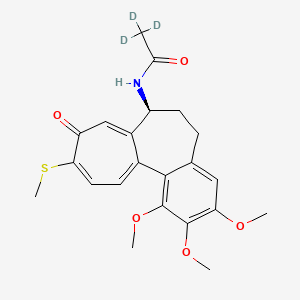
Myristic acid-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristic acid-d7, also known as tetradecanoic-12,12,13,13,14,14,14-d7 acid, is a deuterated form of myristic acid. It is a 14-carbon saturated fatty acid with seven deuterium atoms replacing hydrogen atoms. This compound is primarily used as an internal standard for the quantification of myristic acid in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristic acid-d7 typically involves the deuteration of myristic acid. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple purification steps, including distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Myristic acid-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form myristic aldehyde-d7 and this compound.
Reduction: Reduction of this compound yields myristyl alcohol-d7.
Substitution: this compound can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Myristic aldehyde-d7, this compound.
Reduction: Myristyl alcohol-d7.
Substitution: Myristic acid esters-d7, myristic acid amides-d7.
Scientific Research Applications
Mechanism of Action
Myristic acid-d7 exerts its effects primarily through its incorporation into biomolecules. The deuterium atoms in this compound allow for the tracing of its metabolic pathways. It is incorporated into myristoyl coenzyme A (myristoyl-CoA) and transferred by N-myristoyltransferase to the N-terminal glycine of certain proteins. This modification can alter protein activity, localization, and stability .
Comparison with Similar Compounds
Myristic Acid: The non-deuterated form of myristic acid, commonly found in animal and vegetable fats.
Palmitic Acid: A 16-carbon saturated fatty acid with similar properties but a longer carbon chain.
Stearic Acid: An 18-carbon saturated fatty acid, also similar but with an even longer carbon chain.
Uniqueness: Myristic acid-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical techniques. The deuterium labeling allows for precise quantification and tracing of metabolic pathways, which is not possible with non-deuterated analogs .
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
235.41 g/mol |
IUPAC Name |
12,12,13,13,14,14,14-heptadeuteriotetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2 |
InChI Key |
TUNFSRHWOTWDNC-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)




![7-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-(1-ethylpiperidin-4-yl)-5-fluorocinnoline](/img/structure/B12409250.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)




